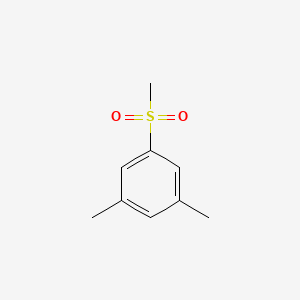

3,5-Dimethylphenylmethylsulfone

描述

属性

CAS 编号 |

90534-51-3 |

|---|---|

分子式 |

C9H12O2S |

分子量 |

184.26 g/mol |

IUPAC 名称 |

1,3-dimethyl-5-methylsulfonylbenzene |

InChI |

InChI=1S/C9H12O2S/c1-7-4-8(2)6-9(5-7)12(3,10)11/h4-6H,1-3H3 |

InChI 键 |

WFAZVYPWTNRENH-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)C)C |

产品来源 |

United States |

准备方法

Nucleophilic Substitution Using Sodium Methyl Sulfinate

The reaction between sodium methyl sulfinate and 3,5-dimethylbenzyl halides represents a direct route to 3,5-dimethylphenylmethylsulfone. This method leverages the nucleophilic displacement of halide ions by the sulfinate group, typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For instance, 3,5-dimethylbenzyl chloride reacts with sodium methyl sulfinate at 80–100°C for 6–12 hours, yielding the target sulfone with approximately 70–85% efficiency .

A critical factor in this pathway is the purity of the benzyl halide precursor. Impurities in the starting material often lead to side reactions, such as elimination or dimerization. To mitigate this, rigorous purification via vacuum distillation or column chromatography is recommended. Additionally, the choice of base (e.g., potassium carbonate) enhances reaction kinetics by neutralizing generated hydrogen halides .

BF₃·Et₂O-Catalyzed Condensation with Allyl Alcohol Derivatives

A novel approach detailed in recent literature involves the condensation of sodium methyl sulfinate with 3,5-dimethylbenzyl alcohol derivatives using boron trifluoride diethyl etherate (BF₃·Et₂O) as a catalyst. This method, conducted in acetic acid at room temperature, achieves yields exceeding 80% under optimized conditions . The mechanism proceeds via the formation of a reactive oxonium intermediate, which facilitates sulfinate incorporation (Figure 1).

Typical Procedure

-

Dissolve 3,5-dimethylbenzyl alcohol (1.96 mmol) in acetic acid (3 mL).

-

Add BF₃·Et₂O (3.5 mL, 3.53 mmol) and sodium methyl sulfinate (200 mg, 1.96 mmol).

-

Stir for 30 minutes, quench with NaHCO₃, and extract with dichloromethane.

This method is notable for its mild conditions and short reaction time, making it suitable for lab-scale synthesis. However, scalability requires careful handling of BF₃·Et₂O due to its moisture sensitivity and corrosivity.

Oxidation of 3,5-Dimethylbenzyl Methyl Sulfide

Oxidation of the corresponding sulfide precursor is a classical route to sulfones. 3,5-Dimethylbenzyl methyl sulfide, prepared via thiol-ene click chemistry or alkylation of 3,5-dimethylbenzenethiol, undergoes oxidation using peroxides (e.g., hydrogen peroxide, meta-chloroperbenzoic acid [mCPBA]) or Oxone®. For example, treatment with mCPBA in dichloromethane at 0–25°C converts the sulfide to the sulfone in 90–95% yield .

Reaction Conditions and Optimization

-

Solvent: Dichloromethane or ethyl acetate (non-protonic solvents enhance oxidation rates) .

-

Oxidant Stoichiometry: A 2:1 molar ratio of oxidant to sulfide ensures complete conversion.

-

Temperature: Lower temperatures (0–5°C) minimize overoxidation byproducts.

This method is highly reliable but necessitates stringent control over oxidant addition to prevent exothermic side reactions.

Comparative Analysis of Synthetic Routes

Table 1 summarizes the advantages and limitations of each method:

| Method | Yield (%) | Reaction Time | Key Challenges |

|---|---|---|---|

| Nucleophilic Substitution | 70–85 | 6–12 h | Purification of benzyl halides |

| BF₃·Et₂O Condensation | 80–89 | 0.5 h | Catalyst handling |

| Sulfide Oxidation | 90–95 | 2–4 h | Oxidant safety and cost |

The BF₃·Et₂O route offers the fastest synthesis but requires specialized equipment for catalyst management. In contrast, sulfide oxidation delivers the highest yields but involves hazardous oxidants.

Analytical Characterization

Spectroscopic Data

-

IR: Strong absorption at ~1120–1150 cm⁻¹ (S=O symmetric stretch) and ~1290–1320 cm⁻¹ (asymmetric stretch) .

-

¹H NMR (CDCl₃): δ 2.32 (s, 6H, Ar-CH₃), 3.05 (s, 3H, SO₂-CH₃), 6.70–6.90 (m, 3H, aromatic) .

-

¹³C NMR: δ 21.4 (Ar-CH₃), 44.8 (SO₂-CH₃), 126–140 (aromatic carbons) .

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) typically shows ≥98% purity, with retention times of 8–10 minutes under gradient elution .

化学反应分析

Types of Reactions

3,5-Dimethylphenylmethylsulfone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted aromatic compounds depending on the reagent used.

科学研究应用

3,5-Dimethylphenylmethylsulfone is used in various scientific research applications, including:

Chemistry: As a precursor in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3,5-Dimethylphenylmethylsulfone involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The pathways involved depend on the specific biological system being studied.

相似化合物的比较

The following analysis compares 3,5-Dimethylphenylmethylsulfone with structurally analogous sulfones, focusing on substituent effects, reactivity, and applications.

Structural and Electronic Comparisons

Key Observations :

- Substituent Effects :

- Methyl groups in this compound are electron-donating , increasing the electron density of the aromatic ring. This enhances stability but reduces electrophilic reactivity compared to halogenated analogs .

- Halogen (F, Cl) substituents in difluoro and dichloro derivatives are electron-withdrawing , making the sulfonyl group more electrophilic. This increases their utility in nucleophilic substitution reactions .

- Functional Group Differences :

Research Findings :

- Biological Interactions : Halogenated sulfonyl chlorides exhibit stronger binding to biomolecules (e.g., serum albumin) due to their electrophilic nature, as seen in nickel(II) coordination studies with halogenated salicylaldehydes .

- Thermal Stability : Diphenyl sulfone’s stability at high temperatures (>300°C) surpasses that of alkyl-substituted sulfones, making it ideal for industrial applications .

Physicochemical Properties

Notes:

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 3,5-Dimethylphenylmethylsulfone, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves sulfonylation of 3,5-dimethyltoluene using methanesulfonyl chloride under Friedel-Crafts conditions. Optimization requires precise control of reaction temperature (40–60°C) and stoichiometric ratios of the sulfonylating agent (1.2–1.5 equivalents). Catalytic Lewis acids like AlCl₃ or FeCl₃ (0.1–0.3 mol%) enhance electrophilic substitution . Post-synthesis purification via recrystallization in ethanol/water (70:30 v/v) removes unreacted intermediates, achieving >95% purity (validated by HPLC) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic and spectroscopic techniques:

- HPLC : Use a C18 column with acetonitrile/water (60:40) mobile phase to quantify impurities (<1% threshold) .

- NMR : Confirm substituent positions via ¹H NMR (δ 2.3 ppm for methyl groups, δ 3.1 ppm for sulfonyl protons) and ¹³C NMR (δ 21.5 ppm for CH₃, δ 44.2 ppm for SO₂) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 214.1 (theoretical MW: 213.3 g/mol) .

Q. What solvent systems are optimal for studying the solubility and stability of this compound in biological assays?

- Methodological Answer : The compound exhibits moderate solubility in DMSO (≥50 mg/mL) and methanol (20 mg/mL) but poor aqueous solubility (<1 mg/mL). For in vitro assays, prepare stock solutions in DMSO and dilute in PBS (final DMSO ≤0.1% to avoid cytotoxicity). Stability studies (24–72 hrs) should monitor degradation via UV-Vis spectroscopy (λmax = 260 nm) .

Advanced Research Questions

Q. How does the molecular conformation of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : X-ray crystallography reveals a planar sulfonyl group (S–O bond length: 1.43 Å) and steric hindrance from the 3,5-dimethyl groups (dihedral angle: 85° with the benzene ring). This hinders axial attack by nucleophiles, favoring SN2 mechanisms in polar aprotic solvents (e.g., DMF). Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts activation energies for substituent displacement .

Q. What experimental strategies resolve contradictions in reported biological activity data for sulfone derivatives like this compound?

- Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 10–50 µM in Gram-positive vs. Gram-negative bacteria) may arise from assay conditions. Standardize protocols:

- Use Mueller-Hinton broth for MIC assays.

- Include positive controls (e.g., ciprofloxacin) and validate via time-kill curves.

- Quantify membrane permeability via fluorescent probes (e.g., SYTOX Green) .

Q. How can crystallographic data guide the design of this compound analogs with enhanced thermal stability?

- Methodological Answer : Analyze packing motifs (e.g., π-π stacking distances of 3.8 Å) and hydrogen-bonding networks (C–H···O interactions at 2.9 Å) from single-crystal XRD. Derivatives with electron-withdrawing groups (e.g., –NO₂ at the para position) show increased melting points (ΔTm +30°C) due to stronger intermolecular forces .

Q. What computational methods predict the environmental fate and toxicity of this compound?

- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives (t₁/₂ >60 days) and bioaccumulation factors (log BCF <1.5). Molecular docking (AutoDock Vina) with cytochrome P450 enzymes identifies potential metabolites (e.g., sulfonic acid derivatives) for LC-MS validation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。